3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid
Overview
Description
Preparation Methods
Chemical Reactions Analysis
3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions.
Scientific Research Applications
3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid can be compared with other similar compounds, such as:
5-Bromopyridine-3-boronic acid: Another brominated pyridine derivative used in similar research applications.
3-Bromo-2-methoxypyridine: A related compound with similar chemical properties and uses. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Biological Activity
3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid (CAS Number: 1228963-18-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C9H8BrNO3
- Molecular Weight : 258.07 g/mol
- InChI Key : AJOCJTKIVWCVMY-NSCUHMNNSA-N
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
In vitro studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it has shown significant minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes its antimicrobial efficacy:
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.5 |
Escherichia coli | 0.5 | 1 |
Pseudomonas aeruginosa | 0.75 | 1.5 |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly in the face of increasing antibiotic resistance .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies focusing on breast cancer cell lines, it demonstrated potent inhibitory effects on cell proliferation, with IC50 values indicating significant cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |
MCF-7 (Estrogen Receptor Positive) | 0.250 |
The compound's mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth .
Case Studies
- In Vitro Study on Antimicrobial Resistance : A study evaluated the synergistic effects of this compound with existing antibiotics like Ciprofloxacin. The combination resulted in reduced MICs for resistant strains, highlighting its potential as an adjunct therapy in treating resistant infections .
- Anticancer Efficacy in Animal Models : In vivo studies using mouse models of breast cancer showed that treatment with the compound significantly reduced tumor size compared to controls. The study reported a reduction in metastatic spread and improved survival rates among treated mice .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anticancer Mechanism : It induces apoptosis through the mitochondrial pathway and inhibits cell cycle progression by targeting specific kinases involved in cancer cell proliferation.
Properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9-6(2-3-8(12)13)4-7(10)5-11-9/h2-5H,1H3,(H,12,13)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOCJTKIVWCVMY-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=N1)Br)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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